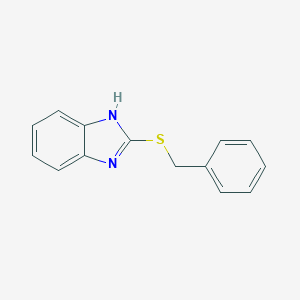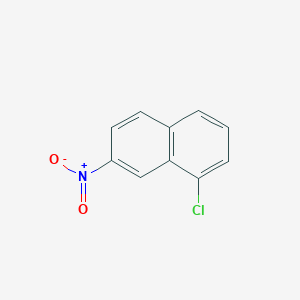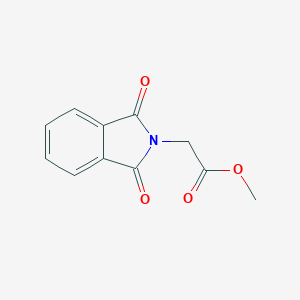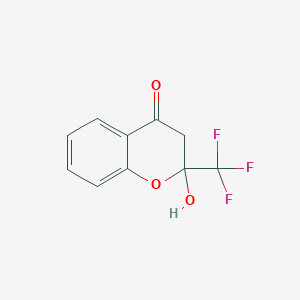
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one, commonly known as TFC, is a synthetic compound with a unique chemical structure. TFC belongs to the class of flavones and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of TFC is not fully understood, but it is believed to exert its therapeutic effects through various pathways. TFC has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. TFC has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, TFC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
TFC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. TFC has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage. TFC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. Additionally, TFC has been shown to modulate the expression of various proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
TFC has several advantages for lab experiments, including its relatively simple synthesis, cost-effectiveness, and broad therapeutic potential. However, TFC also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and delivery method when using TFC in lab experiments.
未来方向
For the study of TFC include investigating its potential in combination with other therapeutic agents, exploring its potential as a dietary supplement, and further elucidating its mechanism of action.
合成方法
TFC can be synthesized through several methods, including the condensation of 2-hydroxyacetophenone and trifluoromethylacetic anhydride, and the reaction of 2-hydroxyacetophenone with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst. The synthesis of TFC is relatively simple and cost-effective, making it an attractive compound for research purposes.
科学研究应用
TFC has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. TFC has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, TFC has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. TFC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
78605-60-4 |
|---|---|
产品名称 |
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one |
分子式 |
C10H7F3O3 |
分子量 |
232.16 g/mol |
IUPAC 名称 |
2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)5-7(14)6-3-1-2-4-8(6)16-9/h1-4,15H,5H2 |
InChI 键 |
JXFPVSFDZGQZRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
规范 SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




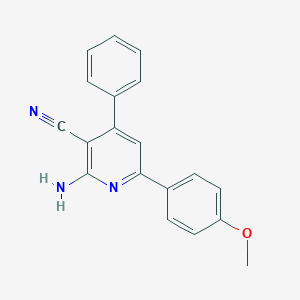
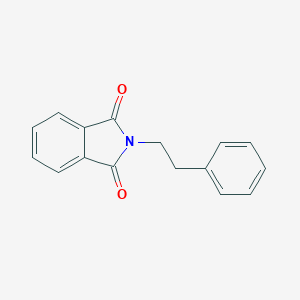
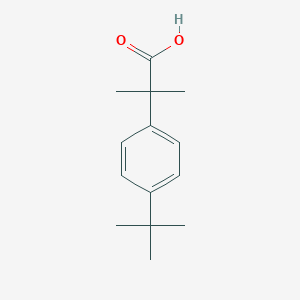
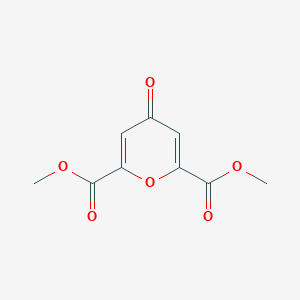
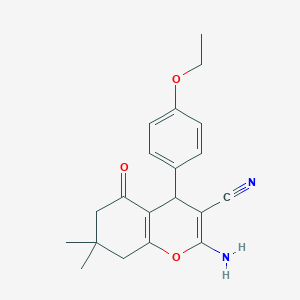


![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

